13,14-dihydro-15-keto-tetranor Prostaglandin E2 is a significant metabolite of Prostaglandin E2, which is an important eicosanoid involved in various physiological processes, including inflammation and immune response. This compound is recognized for its role in modulating biological functions and is often studied in the context of disease biomarkers.
13,14-dihydro-15-keto-tetranor Prostaglandin E2 belongs to the class of prostanoids, which are lipid compounds derived from arachidonic acid. These compounds are categorized as eicosanoids and include various types such as thromboxanes and leukotrienes, with Prostaglandin E2 being one of the most biologically active forms .
The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 involves several key biochemical reactions:
The biochemical pathways that lead to the formation of this compound are complex and involve various enzymes, such as 15-hydroxyprostaglandin dehydrogenase and others that facilitate further modifications and degradation processes .
The molecular formula for 13,14-dihydro-15-keto-tetranor Prostaglandin E2 is C_18H_30O_4. Its structure features a cyclopentane ring typical of prostaglandins, with specific functional groups that define its reactivity and biological activity.
13,14-dihydro-15-keto-tetranor Prostaglandin E2 participates in several chemical reactions:
The metabolic pathways are influenced by factors such as enzyme availability and substrate concentration, which can affect the rate and extent of these reactions.
The mechanism by which 13,14-dihydro-15-keto-tetranor Prostaglandin E2 exerts its effects involves binding to specific receptors on target cells:
Research indicates that this metabolite may play a role in regulating inflammatory responses and immune system functions by modulating cytokine production .
13,14-dihydro-15-keto-tetranor Prostaglandin E2 is utilized in various scientific contexts:
13,14-Dihydro-15-keto-tetranor Prostaglandin E2 (DK-diH-tetranor-PGE₂) belongs to a specialized class of eicosanoid metabolites derived from the catabolic pathway of Prostaglandin E₂ (PGE₂). Its systematic name, (5Z)-(15S)-11α-Hydroxy-9,15-dioxoprostanoic acid, reflects the International Union of Pure and Applied Chemistry (IUPAC) conventions for prostaglandin derivatives [4]. The "tetranor" designation indicates the absence of four carbon atoms (C1-C4) from the carboxylic acid terminus of the parent PGE₂ structure, while "13,14-dihydro-15-keto" specifies the saturation of the 13-14 double bond and oxidation of the 15-hydroxyl group to a ketone [6]. This metabolite is systematically classified under the LMFA03010031 identifier in the LIPID MAPS® database, which categorizes lipids based on their core structures and functional modifications [6]. Alternative nomenclature includes 15-Keto-13,14-dihydro-PGE₂, PGEM (commonly used in clinical literature), and DHK-PGE₂ [4] [6]. The CAS registry number 20675-85-8 provides a unique chemical identifier for this specific structural variant [5].
Table 1: Nomenclature and Synonyms of 13,14-Dihydro-15-keto-tetranor Prostaglandin E₂
Systematic Name | Common Synonyms | Database Identifiers |
---|---|---|
(5Z)-(15S)-11α-Hydroxy-9,15-dioxoprostanoic acid | 15-Keto-13,14-dihydro-PGE₂ | CAS: 20675-85-8 [5] |
9,15-dioxo-11R-hydroxy-5Z-prostenoic acid | DHK-PGE₂ | ChEBI: 192587 [3] |
13,14-dihydro-15-keto-tetranor Prostaglandin E₂ | PGEM | HMDB: HMDB0002776 [4] |
LIPID MAPS: LMFA03010031 [6] |
The molecular architecture of DK-diH-tetranor-PGE₂ is defined by a cyclopentane ring with two adjacent ketone groups (at C9 and C15) and an 11α-hydroxyl group, connected to a truncated carboxylic acid chain featuring a conserved cis-double bond at C5-C6 (5Z configuration). The IUPAC name, 3-((1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl)propanoic acid, precisely encodes the stereochemistry and functional groups [5]. The core structure maintains three chiral centers with absolute configurations: C1 (R), C2 (R), and C3 (R) in the cyclopentane ring, corresponding to the C8, C9, and C11 positions in standard prostaglandin numbering [6]. The truncated alkyl side chain at C2 (3-oxooctyl) retains the ketone functionality from the parent PGE₂'s ω-end. The canonical SMILES string (CCCCCC(=O)CC[C@@H]1C@@HC(=O)C[C@H]1O) and InChIKey (FGACPXKRXBKDQL-MGPQQGTHSA-N) provide machine-readable representations of this stereochemistry [5] [6]. Computational models confirm that the 11α-hydroxyl group and the C9/C15 diketone adopt a trans orientation relative to the cyclopentane ring, creating a planar domain that influences molecular interactions [6].
DK-diH-tetranor-PGE₂ exhibits distinctive physicochemical behaviors stemming from its polyfunctional design. With a molecular formula of C₁₆H₂₆O₅ and molecular weight of 298.37 g/mol, it is significantly smaller than its parent PGE₂ (MW: 352.47 g/mol) due to the tetranor modification [5] [6]. The compound demonstrates limited water solubility (<0.072 g/L) but high lipid affinity, evidenced by a calculated logP value of 3.97 [4] [6]. This amphiphilic character facilitates interaction with both aqueous biological fluids and lipid membranes. The diketone moiety at C9/C15 enhances electrophilicity, making the β-carbon adjacent to these carbonyls susceptible to nucleophilic attack, while the carboxylic acid (pKa ≈4.25) enables salt formation under physiological conditions [4]. Its topological polar surface area (91.67 Ų) and hydrogen bonding capacity (2 donors, 5 acceptors) govern its molecular recognition properties [6]. Stability studies indicate susceptibility to alkaline hydrolysis and UV degradation, necessitating storage at neutral pH and protection from light. The compound undergoes further β-oxidation to hexanor and octanor metabolites, reflecting its metabolic reactivity [6].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₆H₂₆O₅ | [5] [6] |
Molecular Weight | 298.37 g/mol | Calculated [5] |
Water Solubility | 0.072 g/L | ALOGPS prediction [4] |
logP (Partition Coefficient) | 3.97 | Consensus prediction [6] |
pKa (Carboxyl Group) | 4.25 | ChemAxon prediction [4] |
Topological Polar Surface Area | 91.67 Ų | Calculated [6] |
Rotatable Bonds | 13 | [6] |
Hydrogen Bond Donors | 2 | [4] |
Hydrogen Bond Acceptors | 5 | [4] |
Van der Waals Volume | 375.59 ų | [6] |
DK-diH-tetranor-PGE₂ embodies a triply modified derivative of native PGE₂: (1) saturation of the C13–C14 double bond, (2) oxidation of the C15 hydroxyl to a ketone, and (3) β-oxidation-mediated removal of four carbons from the carboxyl terminus. These transformations profoundly alter its biochemical behavior relative to PGE₂. Unlike PGE₂, which activates EP2/EP4 receptors with nanomolar affinity (Kd ≈1–10 nM), DK-diH-tetranor-PGE₂ shows negligible receptor binding (Kᵢ >12 μM for EP2) due to disruption of the ω-chain alcohol pharmacophore [6]. Its truncated structure (C16 backbone vs. C20 in PGE₂) enhances metabolic clearance, reflected in a plasma half-life of minutes versus hours for PGE₂ [4]. Among prostaglandin metabolites, it shares the tetranor modification with compounds like 13,14-dihydro-15-keto-tetranor-PGD₂ (CAS: 1204116-69-7) but differs in the cyclopentane ring substituents [8]. Unlike its precursor 13,14-dihydro-15-keto-PGE₂ (C20H32O5, MW 352.47), the tetranor derivative lacks the C1–C4 atoms and exhibits reduced van der Waals volume (375.59 ų vs. ~420 ų for full-length metabolites) [4] [6]. Sulprostone, a synthetic PGE₂ derivative (16-phenoxy-ω-17,18,19,20-tetranor PGE₂ methyl sulfonylamide), retains therapeutic activity by preserving the C15 hydroxyl and adding an aromatic substituent – features absent in the inactive DK-diH-tetranor-PGE₂ [1] [2].
Table 3: Structural and Functional Comparison with Related Prostaglandins
Compound | Molecular Formula | Key Structural Features | Receptor Affinity | Biological Activity |
---|---|---|---|---|
Native PGE₂ | C₂₀H₃₂O₅ | C20 backbone, 5Z double bond, C15-OH | EP1-4 (nM affinity) | Pro-inflammatory, smooth muscle contraction [1] |
13,14-Dihydro-15-keto-PGE₂ | C₂₀H₃₂O₅ | C20 backbone, saturated C13–C14, C15=O | EP2 Kᵢ=12 µM, EP4 Kᵢ=57 µM | Inactive metabolite, biomarker [6] |
13,14-Dihydro-15-keto-tetranor-PGE₂ | C₁₆H₂₆O₅ | C16 backbone, C13–C14 saturated, C15=O | No significant binding | Terminal metabolite, excretion form [4] [6] |
Sulprostone (PGE₂ analog) | C₂₃H₃₁NO₆S | C16 backbone with phenoxy terminus, methyl sulfonylamide | EP3/EP1 agonist | Therapeutic agent (cervical ripening) [1] [2] |
13,14-Dihydro-15-keto-tetranor-PGD₂ | C₁₆H₂₆O₅ | C16 backbone, 9-keto group (not 11-OH) | DP1/DP2 inactive | PGD₂ metabolite [8] |
The structural evolution from bioactive PGE₂ to DK-diH-tetranor-PGE₂ exemplifies how catabolic modifications terminate signaling function. This transformation enables its utility as a stable biomarker of PGE₂ production in clinical settings, particularly in oncology and reproductive medicine where PGE₂ dynamics reflect disease states [6] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: